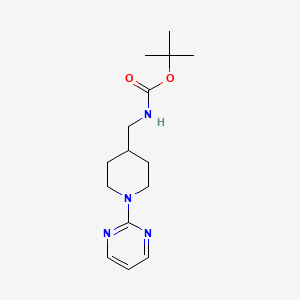

Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 29168-93-2) is a carbamate-protected piperidine derivative featuring a pyrimidin-2-yl substituent on the piperidine ring. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for its role in protecting amine groups during multi-step reactions . The tert-butoxycarbonyl (Boc) group enhances solubility and stability, facilitating downstream functionalization. Its pyrimidine moiety contributes to electronic diversity, making it valuable in drug discovery for targeting enzymes or receptors requiring aromatic heterocyclic interactions .

Properties

IUPAC Name |

tert-butyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-12-5-9-19(10-6-12)13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRISJQLMOJXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrimidinyl-substituted piperidine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl chloroformate and pyrimidinyl-piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as purification through crystallization or chromatography to ensure the compound meets the required specifications for research or pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

-

Neuroprotective Effects :

Recent studies have indicated that derivatives of the compound exhibit neuroprotective properties. For instance, a related compound demonstrated moderate protective effects against amyloid-beta-induced toxicity in astrocytes. This suggests that similar compounds could be explored for treating neurodegenerative diseases like Alzheimer's disease . -

Inhibition of Enzymatic Activity :

The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative processes. Specifically, it has been shown to act as an acetylcholinesterase inhibitor, which is crucial for managing symptoms of Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter associated with memory and learning . -

Antimicrobial Activity :

Some derivatives of the compound have exhibited antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. Their selectivity over mammalian cells suggests a promising therapeutic index .

Data Table: Summary of Research Findings

Case Study 1: Neuroprotective Activity

In a study evaluating the effects of a related compound on astrocytes exposed to amyloid-beta, it was found that the compound significantly reduced cell death and inflammation markers such as TNF-α. The in vivo model further validated these findings, although the bioavailability in the brain was noted as a limitation .

Case Study 2: Antimicrobial Efficacy

A derivative of tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate was tested against various bacterial strains. The results indicated strong antimicrobial activity with minimal hemolytic effects on human cells, suggesting its potential use as a safe therapeutic agent .

Mechanism of Action

The mechanism of action of tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

- Pyrimidine vs. Thiophene : The pyrimidin-2-yl group in the target compound provides two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the sulfur-containing thiophene derivative .

- Halogenated Derivatives : Bromine and chlorine substituents (e.g., ) improve lipophilicity and enable halogen bonding, critical for target engagement in drug design.

- Amino vs. Boc Protection: Compounds with free amino groups (e.g., ) offer direct sites for conjugation, whereas Boc-protected derivatives prioritize stability during synthesis.

This compound

Piperidine Functionalization : Coupling pyrimidin-2-yl to piperidine via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Comparison with Other Derivatives:

- Acylation Reactions: Thiophene-2-carbonyl and nicotinoyl derivatives (e.g., ) are synthesized using HATU/DIEA-mediated coupling, similar to methods in .

- Ball Milling: Alkylation of piperidine derivatives (e.g., ) employs solvent-free mechanochemical methods, improving sustainability compared to traditional DMF-based reactions.

- Boc Deprotection : Acidic conditions (e.g., HCl/MeOH in ) are universally used for Boc removal, ensuring compatibility across derivatives.

Biological Activity

Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound has been shown to degrade CDK2 via the ubiquitin-proteasome pathway, which is crucial in regulating cell cycle progression and has implications in cancer therapy .

- Neuroprotective Effects : In vitro studies demonstrate that this compound can protect astrocytes from amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Modulation of Immune Responses : It has been suggested that the compound may influence immune checkpoints, particularly PD-1/PD-L1 interactions, enhancing T-cell responses against tumors .

In Vitro Studies

In vitro experiments have revealed several key findings regarding the biological activity of this compound:

- Cell Viability : When astrocytes were exposed to amyloid beta (Aβ) peptides, the compound significantly improved cell viability compared to untreated controls. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ .

- Oxidative Stress Reduction : The compound demonstrated a reduction in malondialdehyde (MDA) levels in brain homogenates from scopolamine-treated rats, indicating its potential to mitigate oxidative stress .

In Vivo Models

In vivo studies have also been conducted to assess the therapeutic potential of the compound:

Q & A

Q. What are the established synthetic protocols for synthesizing Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate?

The synthesis typically involves palladium-catalyzed coupling reactions and carbamate protection/deprotection steps. For example, tert-butyl carbamate intermediates are synthesized via Buchwald-Hartwig amination using Pd₂(dba)₃ and BINAP ligands under inert atmospheres (N₂), followed by purification via column chromatography . Pyrimidine substitution is achieved through nucleophilic aromatic substitution or cross-coupling reactions. Reaction optimization includes controlling temperature (e.g., 100°C) and stoichiometry of reagents like LHMDS (Lithium hexamethyldisilazide) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H NMR (e.g., 300 MHz in CDCl₃) to confirm regiochemistry and purity, as demonstrated for structurally similar tert-butyl carbamates .

- Mass spectrometry (ESI+) to verify molecular weight (e.g., observed m/z 542 [M+H]⁺ in intermediates) .

- X-ray crystallography using SHELX programs for resolving ambiguities in stereochemistry or bond connectivity .

Q. What are the critical storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and high temperatures, as tert-butyl carbamates are prone to deprotection under acidic conditions .

Q. How can intermediates be purified during synthesis?

Use silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For polar byproducts, reverse-phase HPLC may be required. Monitor purity via TLC (Rf tracking) and LC-MS .

Q. What safety precautions are essential during handling?

Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of fine powders. In case of skin contact, wash immediately with water. Refer to SDS guidelines for emergency measures (e.g., first aid for inhalation) .

Advanced Research Questions

Q. How can low yields in pyrimidine coupling reactions be addressed?

Optimize catalyst loading (e.g., 5 mol% Pd₂(dba)₃) and ligand ratios (BINAP:Pd = 2:1). Increase reaction time (e.g., 24–48 hours) and ensure anhydrous conditions. Pre-activate the catalyst by stirring with ligands before adding substrates . Monitor reaction progress via LC-MS to identify quenching points.

Q. What strategies resolve discrepancies in crystallographic refinement data?

Use SHELXL for high-resolution refinement, applying restraints for disordered tert-butyl groups. Validate models using R-factor convergence (<5%) and electron density maps. Cross-check with NMR data to confirm bond assignments .

Q. How can the tert-butyl carbamate protecting group be selectively removed?

Deprotection under mild acidic conditions (e.g., 3N HCl in MeOH at room temperature for 3 hours) preserves the pyrimidine-piperidine core. Neutralize with K₂CO₃ post-deprotection to isolate the free amine .

Q. How to troubleshoot unexpected byproducts in multi-step syntheses?

Q. What computational methods support reaction mechanism elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.